molecular formula C20H16FN7OS B1574353 INCB054329

INCB054329

カタログ番号: B1574353
InChIキー:
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

INCB054329 is a potent and selective BET protein inhibitor that targets BD1 and BD2 of BRD2, BRD3 and BRD4. In a panel of colon cancer cell lines, more than 50% are sensitive to this compound treatment with IC50 values below 500 nM in cell proliferation assays. This compound down-regulated c-Myc expression, and induced cell cycle arrest and apoptosis in sensitive colon cancer cell lines. Moreover, INCB54329 was efficacious in the RKO colon cancer xenograft model. This compound as a single agent or in combination with other targeted therapies is potential useful for the treatment of colon cancer.

科学的研究の応用

BET Inhibition in Myeloma Cells

INCB054329, a novel Bromodomain and Extraterminal domain (BET) inhibitor, has been researched for its efficacy in multiple myeloma models. It targets cancer-associated genes and pathways, leading to the decreased expression of oncogenes like c-MYC, FGFR3, and NSD2/MMSET/WHSC1. This suppression of FGFR3 sensitizes certain myeloma cells to fibroblast growth factor receptor inhibitors. BET inhibition also results in suppressed interleukin-6 Janus kinase–signal transducers and activators of transcription (JAK–STAT) signaling, suggesting potential combination strategies with JAK inhibitors for enhanced myeloma cell growth inhibition (Stubbs et al., 2018).

Clinical Trials for Advanced Malignancies

This compound has been investigated in phase 1/2 clinical trials for advanced malignancies. It demonstrated a shorter terminal elimination half-life compared to other similar drugs and showed higher interpatient variability in oral clearance. The study highlighted the need for identifying optimal dosing schemes to maximize the therapeutic index and to identify patient populations that may benefit most from this treatment (Falchook et al., 2019).

Efficacy in Lymphoma Models

This compound has shown encouraging preclinical activity in several models of hematologic malignancy, particularly in B cell malignancy models, including Hodgkin and non-Hodgkin lymphoma. It effectively inhibited in vitro growth of various lymphoma cell lines, arrested cell cycle, and induced apoptosis. The drug also demonstrated in vivo efficacy in diffuse large B-cell lymphoma (DLBCL) models, suggesting its potential as monotherapy or in combination with other targeted therapies in B cell lymphoma, including high-risk double-hit lymphoma (Stubbs et al., 2016).

Discovery and Preclinical Activity

The discovery of this compound marked a significant advancement in targeting BET proteins for the treatment of malignant diseases. It inhibits the binding of BRD2, BRD3, and BRD4 to acetylated histones and exhibits potent inhibition of growth in various hematologic cancer cell lines, including myeloma, AML, and lymphoma. The treatment led to G1 cell cycle arrest and induced apoptosis in AML and lymphoma cell lines, supporting its clinical development for cancer treatment (Liu et al., 2015).

Enhancing Checkpoint Modulation in Tumor Models

Research on this compound has revealed its potential to enhance the activity of checkpoint modulation in syngeneic tumor models. The inhibitor suppressed a panel of cytokines and chemokines, indicating its role in antagonizing a pro-inflammatory response. Its efficacy in inhibiting tumor growth in various models suggests that BET inhibition can suppress tumor growth through both tumor-intrinsic and immune modulatory mechanisms. This supports the potential of epigenetic-based immunotherapy combinations as a novel approach to cancer therapy (Koblish et al., 2016).

特性

分子式

C20H16FN7OS

外観

Solid powder

同義語

INCB054329;  INCB-054329;  INCB 054329.; none

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。